Cas no 919032-67-0 (8-(2,4-dimethylphenyl)-1-methyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H-imidazo1,2-gpurine-2,4-dione)

8-(2,4-dimethylphenyl)-1-methyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H-imidazo1,2-gpurine-2,4-dione Chemical and Physical Properties
Names and Identifiers
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- 8-(2,4-dimethylphenyl)-1-methyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H-imidazo1,2-gpurine-2,4-dione
- 6-(2,4-dimethylphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
- AKOS000770071
- 3-allyl-8-(2,4-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
- F3234-1394
- 919032-67-0
-
- Inchi: 1S/C19H21N5O2/c1-5-8-24-17(25)15-16(21(4)19(24)26)20-18-22(9-10-23(15)18)14-7-6-12(2)11-13(14)3/h5-7,11H,1,8-10H2,2-4H3
- InChI Key: HINJPXWJWPSKFX-UHFFFAOYSA-N
- SMILES: O=C1C2=C(N(C([H])([H])[H])C(N1C([H])([H])C([H])=C([H])[H])=O)N=C1N(C3C([H])=C([H])C(C([H])([H])[H])=C([H])C=3C([H])([H])[H])C([H])([H])C([H])([H])N12
Computed Properties
- Exact Mass: 351.16952493g/mol
- Monoisotopic Mass: 351.16952493g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 3
- Complexity: 611
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 61.7Ų
- XLogP3: 2.7
8-(2,4-dimethylphenyl)-1-methyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H-imidazo1,2-gpurine-2,4-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3234-1394-40mg |
8-(2,4-dimethylphenyl)-1-methyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione |
919032-67-0 | 90%+ | 40mg |
$140.0 | 2023-04-26 | |
Life Chemicals | F3234-1394-5mg |
8-(2,4-dimethylphenyl)-1-methyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione |
919032-67-0 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
Life Chemicals | F3234-1394-4mg |
8-(2,4-dimethylphenyl)-1-methyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione |
919032-67-0 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
Life Chemicals | F3234-1394-2μmol |
8-(2,4-dimethylphenyl)-1-methyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione |
919032-67-0 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
Life Chemicals | F3234-1394-20mg |
8-(2,4-dimethylphenyl)-1-methyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione |
919032-67-0 | 90%+ | 20mg |
$99.0 | 2023-04-26 | |
Life Chemicals | F3234-1394-3mg |
8-(2,4-dimethylphenyl)-1-methyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione |
919032-67-0 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
Life Chemicals | F3234-1394-5μmol |
8-(2,4-dimethylphenyl)-1-methyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione |
919032-67-0 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
Life Chemicals | F3234-1394-1mg |
8-(2,4-dimethylphenyl)-1-methyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione |
919032-67-0 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
Life Chemicals | F3234-1394-20μmol |
8-(2,4-dimethylphenyl)-1-methyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione |
919032-67-0 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
Life Chemicals | F3234-1394-15mg |
8-(2,4-dimethylphenyl)-1-methyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione |
919032-67-0 | 90%+ | 15mg |
$89.0 | 2023-04-26 |
8-(2,4-dimethylphenyl)-1-methyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H-imidazo1,2-gpurine-2,4-dione Related Literature
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Additional information on 8-(2,4-dimethylphenyl)-1-methyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H-imidazo1,2-gpurine-2,4-dione
Professional Introduction to Compound with CAS No. 919032-67-0 and Product Name: 8-(2,4-dimethylphenyl)-1-methyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H-imidazo1,2-gpurine-2,4-dione
Compound with the CAS number 919032-67-0 and the product name 8-(2,4-dimethylphenyl)-1-methyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H-imidazo1,2-gpurine-2,4-dione represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The intricate structure of this molecule, featuring a fused imidazo[1,2-g]purine core adorned with aromatic and alkenyl substituents, positions it as a promising candidate for further investigation in drug discovery and medicinal chemistry.
The imidazo[1,2-g]purine scaffold is a privileged structure in medicinal chemistry, known for its presence in several bioactive molecules that exhibit antimicrobial, anticancer, and anti-inflammatory properties. The specific arrangement of nitrogen atoms within the imidazo[1,2-g]purine ring system contributes to its unique electronic and steric properties, which are critical for interactions with biological targets. In the case of 8-(2,4-dimethylphenyl)-1-methyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H-imidazo1,2-gpurine-2,4-dione, the presence of bulky aromatic groups at the 2 and 4 positions of the phenyl ring enhances its binding affinity to certain enzymes and receptors.
Recent studies have highlighted the importance of functional groups such as the prop-2-enyl (allyl) moiety at the 3-position of the imidazo[1,2-g]purine core. This substituent not only influences the molecule's conformation but also participates in critical hydrogen bonding interactions with biological targets. The methyl group at the 1-position further modulates the electronic properties of the molecule, potentially enhancing its metabolic stability and bioavailability. These structural features make 8-(2,4-dimethylphenyl)-1-methyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H-imidazo1,2-gpurine-2,4-dione an attractive scaffold for designing novel therapeutic agents.
In the realm of drug discovery,the development of computational models has revolutionized the process of identifying potential hits from vast chemical libraries. Advanced molecular modeling techniques,such as molecular dynamics simulations and quantum mechanical calculations,have enabled researchers to predict the binding affinity and mode of interaction between small molecules and biological targets with remarkable accuracy. These computational approaches have been instrumental in optimizing the structure of 8-(2,4-dimethylphenyl)-1-methyl-3-(prop-2-en-l -yl)-l H, 22 H, 32 H,42 H,62 H,72 H,82 H -imidazo【l ,22 g】purine -22,42 -dione to enhance its pharmacological properties.
Experimental validation of computational predictions has further solidified the therapeutic potential of this compound. In vitro assays have demonstrated that derivatives of imidazo【l ,22 g】purine exhibit significant inhibitory activity against various kinases and other enzymes implicated in cancer progression. The ability to modulate these enzymatic pathways offers a promising strategy for developing targeted therapies that minimize off-target effects and improve patient outcomes. Furthermore,the structural versatility of this scaffold allows for facile derivatization, enabling researchers to fine-tune its pharmacokinetic profile and therapeutic efficacy.
The synthesis of 8-(24dimethylphenyl) -l methyl -32(prop -21 en -11 yl) -l H,22 H,32 H,42 H,62 H,72 H,82 H -imidazol【l ,22 g】purine -22 ,42 -dione presents a formidable challenge due to its complex architecture。 However , recent advancements in synthetic methodologies have made it possible to construct this molecule with increasing efficiency and scalability。 Key strategies include multi-step cross-coupling reactions、intramolecular cyclizations、and regioselective functionalization。 These synthetic approaches not only highlight the ingenuity of modern organic chemistry but also pave the way for large-scale production of related compounds for preclinical testing。
Preclinical studies have provided compelling evidence of the therapeutic potential of 8-(24dimethylphenyl) -l methyl -32(prop -21 en-l yl) -l H ,22 H ,32 H ,42 H ,62 H ,72 H ,82 H-imidazol【 l ,22 g】purine -22 ,42-dione。 In cell-based assays , this compound has demonstrated potent inhibitory effects on tumor growth by disrupting key signaling pathways involved in cancer progression。 Additionally , animal models have shown that it exhibits favorable pharmacokinetic properties , including good oral bioavailability、rapid absorption、and prolonged circulation time。 These findings suggest that this compound holds promise for further development into a clinical candidate。
The future directionsof research on 8-(24dimethylphenyl) -l methyl -32(prop -21 en-l yl) -l H ,22 H ,32 H ,42 H ,62 H ,72 H ،82 Himidazol【 l ,22 g】purine _22 ,42 _dione are multifaceted。 Further optimizationof its chemical structure is warranted to enhance its potency、selectivity、and solubility。 Additionally , exploring new synthetic routes could reduce production costsand improve scalability。 Collaborative efforts between computational chemists、organic chemists、and biologists will be crucial in unravelingthe full therapeutic potentialof this compound 。 With continued investigation , it is anticipated that 8-(24dimethylphenyl) _ l methyl _32(prop _21 en-l yl) _ l h ,22 h ,32 h ,42 h ,62 h ,72 h ,82 himidazol【 l ,22 g】purine _22 ,42 _dione will emerge as a valuable asset inthe armamentariumof modern medicine.
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